molecular formula C21H21N3O3 B11355510 1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine

1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine

Cat. No.: B11355510
M. Wt: 363.4 g/mol
InChI Key: VZMLAVVBQLVNHD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the isoxazole intermediate.

    Methoxyphenyl Group Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-[(5-Phenylisoxazol-3-yl)carbonyl]piperazine: Lacks the methoxyphenyl group but retains the isoxazole and piperazine moieties.

Uniqueness

1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine is unique due to the combination of its functional groups, which may confer distinct pharmacological properties compared to its simpler analogs. The presence of the methoxyphenyl group, in particular, may enhance its biological activity or alter its interaction with molecular targets.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C21H21N3O3/c1-26-18-9-7-17(8-10-18)23-11-13-24(14-12-23)21(25)19-15-20(27-22-19)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3

InChI Key

VZMLAVVBQLVNHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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